NSC 406059

Description

Non-structural carbohydrates (NSCs), including soluble sugars (e.g., glucose, sucrose) and starch, are critical for plant growth, metabolism, and stress adaptation. They serve as energy reserves, osmotic regulators, and substrates for secondary metabolism . NSC dynamics reflect the balance between carbon assimilation (photosynthesis) and utilization (growth, respiration), making them key indicators of plant carbon status. This article compares NSC variations across species, organs, and environmental conditions, synthesizing findings from diverse studies.

Properties

CAS No. |

59956-49-9 |

|---|---|

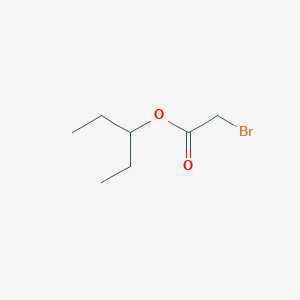

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

pentan-3-yl 2-bromoacetate |

InChI |

InChI=1S/C7H13BrO2/c1-3-6(4-2)10-7(9)5-8/h6H,3-5H2,1-2H3 |

InChI Key |

CZNMIRVWHNANPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: NSC 406059 can be synthesized through the esterification of bromoacetic acid with pentan-3-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of pentan-3-yl bromoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: NSC 406059 undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in pentan-3-yl bromoacetate can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: In the presence of water and a base, pentan-3-yl bromoacetate can hydrolyze to form pentan-3-ol and bromoacetic acid.

Reduction: The ester group in pentan-3-yl bromoacetate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used, such as pentan-3-yl azide or pentan-3-yl thiocyanate.

Hydrolysis: Pentan-3-ol and bromoacetic acid.

Reduction: Pentan-3-yl alcohol.

Scientific Research Applications

NSC 406059 has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the modification of biomolecules for studying biological processes.

Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentan-3-yl bromoacetate involves its reactivity as an ester and a bromoacetate. The ester group can undergo hydrolysis or reduction, while the bromoacetate group can participate in nucleophilic substitution reactions. These reactions allow pentan-3-yl bromoacetate to act as a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison of NSC Dynamics Across Species

NSC concentrations vary significantly among species due to differences in growth strategies, carbon allocation, and environmental adaptation.

Table 1: Species-Specific NSC Variations

Key Insights :

- Deciduous vs. Coniferous : Deciduous species (e.g., birch) prioritize soluble sugars for rapid growth, while conifers (e.g., pine) allocate more starch to long-term storage .

- Drought Adaptation : In arid regions, Pinus sylvestris maintains higher NSC than Populus simonii (Simon’s Poplar) and Larix principis-rupprechtii (Prince Rupprecht’s Larch), likely due to slower growth and conservative carbon use .

Organ-Specific NSC Allocation

NSC distribution across organs reflects functional priorities, with leaves and roots serving distinct roles in carbon metabolism.

Table 2: NSC Variation Across Plant Organs

Key Insights :

- Leaves : Prioritize soluble sugars for metabolic activity; tropical species in Yunnan show 45–97% variability in leaf sugars due to species-specific strategies .

- Roots : Act as starch reservoirs; flax (Linum usitatissimum) root starch contributes 10–34% of yield under nitrogen limitation .

- Stems : Heartwood starch in Quercus mongolica is 3–5× higher than in sapwood, emphasizing structural storage .

Environmental Influences on NSC Dynamics

Environmental stressors, such as drought and nutrient availability, alter NSC allocation patterns.

Table 3: Environmental Effects on NSC

Key Insights :

- Drought Response : Pinus tabuliformis seedlings increase root starch by 15–30% during initial drought (15–45 days) but deplete reserves after 60 days, impairing recovery .

- Nutrient Trade-offs : High nitrogen reduces flax leaf NSC by 20–40%, redirecting carbon to growth, while phosphorus enhances NSC translocation to roots .

Contradictions and Complexities in NSC Research

- Climate vs. Species : While climate drives seasonal NSC trends (e.g., peak NSC in dormant seasons), species-specific differences persist. For example, birch retains higher NSC than pine even under identical arid conditions .

- Organ vs. Whole-Plant Dynamics : Stem NSC estimates vary by 9–32% depending on sampling height and radial depth, complicating forest carbon models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.